![molecular formula C15H21N B2482957 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-67-9](/img/structure/B2482957.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as PTM or PTM-101, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTM is a bicyclic amine that has been shown to have promising effects in treating various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models of inflammation, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce inflammation and improve tissue damage. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its versatility in treating a variety of diseases, making it a promising candidate for drug development. Another advantage is its low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its limited solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Direcciones Futuras
There are several future directions for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine research. One area of interest is the development of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine analogs with improved solubility and bioavailability. Another area of interest is the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with other chemotherapeutic agents for synergistic effects. Furthermore, the potential use of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with immunotherapy for cancer treatment is an exciting area of research. Overall, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multistep process that begins with the preparation of the bicyclic ketone, followed by the reduction of the ketone to form the bicyclic alcohol. The final step involves the conversion of the alcohol to the amine using reductive amination. The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential therapeutic applications. In cancer research, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory bowel disease and arthritis. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHSGRPDZFLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

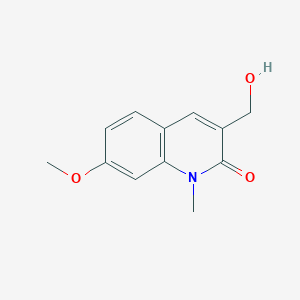
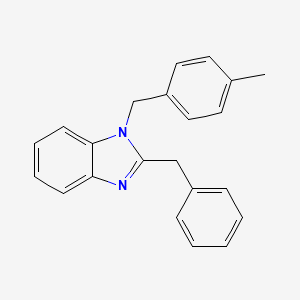
![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)
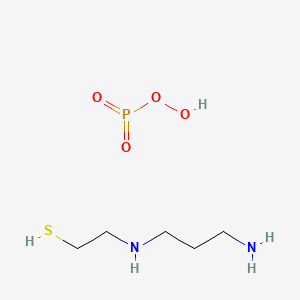
![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)
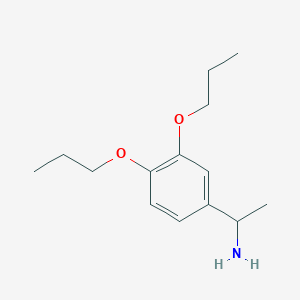
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)
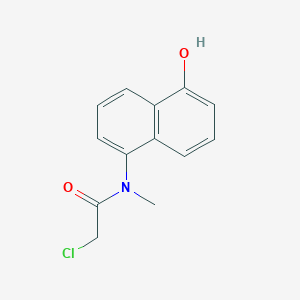
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)